3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under specific conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other signaling molecules involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds also have a fused bicyclic structure and are recognized for their applications in drug development and material science.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-19(14-6-5-7-15(21)12-14)20-22-11-10-17(24(20)23-13)16-8-3-4-9-18(16)25-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDRNGALAFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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